Structural Elucidation of Rilpivirine Amide 1 Impurity by 2D NMR: A Definitive Guide
Structural Elucidation of Rilpivirine Amide 1 Impurity by 2D NMR: A Definitive Guide
Executive Summary
Rilpivirine is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in the management of HIV-1. During the synthesis of the active pharmaceutical ingredient (API) or throughout the lifecycle of the formulated drug product, the molecule is subjected to various environmental and chemical stressors. Under stringent regulatory frameworks such as ICH Q3A(R2) and Q3B(R2), any degradation product or process-related impurity exceeding the 0.10% qualification threshold must undergo unambiguous structural characterization[1].
One of the most critical and frequently monitored degradants is the Rilpivirine Amide 1 impurity (CAS: 500288-66-4)[2]. This whitepaper details the mechanistic origins of this impurity and provides a comprehensive, self-validating 2D Nuclear Magnetic Resonance (NMR) methodology to definitively elucidate its structure, proving the regioselective hydration of its aliphatic nitrile group.
Mechanistic Origins and Regioselectivity
Rilpivirine (C₂₂H₁₈N₆) possesses a diarylpyrimidine core and features two distinct cyano (-CN) functionalities:
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An aromatic nitrile attached to a phenyl ring.
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An aliphatic (1E)-2-cyanoethenyl group attached to a 2,6-dimethylphenyl ring.
When exposed to hydrolytic stress (acidic, basic, or oxidative conditions in the presence of moisture), the molecule undergoes degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this specific impurity reveals a molecular weight of 384.43 Da (C₂₂H₂₀N₆O), representing a mass shift of +18 Da relative to the API[2].
While MS confirms the addition of water (hydration), it suffers from a critical limitation: it cannot definitively establish which of the two nitriles was hydrated without highly complex and often ambiguous MS/MS fragmentation profiling [3].
Kinetically, the aliphatic cyanoethenyl group is significantly more susceptible to nucleophilic attack by water compared to the sterically hindered and electronically stabilized aromatic nitrile. The hydration proceeds via an imidic acid intermediate, rapidly tautomerizing into a stable primary acrylamide[4].
Caption: Mechanistic pathway of Rilpivirine degradation into Amide 1 impurity via regioselective hydration.
Analytical Strategy: The Necessity of 2D NMR
To satisfy regulatory requirements, the structural proof must be absolute. Relying solely on 1D ¹H NMR is insufficient because the newly formed amide protons typically resonate in the 7.0–7.5 ppm range, heavily overlapping with the complex diarylpyrimidine aromatic signals.
To resolve this, we employ a self-validating heteronuclear 2D NMR workflow . The causality of this experimental design is as follows:
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COSY (Correlation Spectroscopy): Maps the scalar coupling of the vinylic protons to confirm the (E)-stereochemistry is preserved.
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HSQC (Heteronuclear Single Quantum Coherence): Acts as a "heteroatom filter." Any proton signal lacking a carbon cross-peak is definitively attached to a heteroatom (nitrogen or oxygen). This isolates the new NH₂ signals from the overlapping aromatic C-H protons[3].
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HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of the elucidation. HMBC detects long-range (²J and ³J) carbon-proton couplings. By linking the isolated NH₂ protons and the vinylic protons to the same new carbonyl carbon, we close the logical loop, proving the exact regiochemical location of the hydration[3].
Caption: Self-validating 2D NMR logical workflow for the elucidation of Amide 1 impurity.
Step-by-Step Structural Elucidation Protocol
Sample Preparation & Acquisition
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Preparation: Dissolve 5–10 mg of the isolated Rilpivirine Amide 1 impurity (CAS: 500288-66-4) in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen to prevent the rapid chemical exchange of the amide protons, which would otherwise broaden or disappear in protic solvents like Methanol-d₄.
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Instrumentation: Acquire data on a 600 MHz or 800 MHz NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for low-concentration carbon detection[5].
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Acquisition Suite: Run standard 1D ¹H, 1D ¹³C, 2D DQF-COSY, 2D multiplicity-edited HSQC, and 2D HMBC.
1D NMR Comparative Analysis
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Validation Check 1 (Proton Count): The ¹H NMR integral must sum to 20 protons (compared to 18 in the API). The appearance of a broad singlet integrating for 2 protons around 7.1–7.5 ppm suggests a primary amide (-CONH₂).
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Validation Check 2 (Carbon Shift): In the ¹³C NMR spectrum, the aliphatic nitrile carbon of Rilpivirine (~118.5 ppm) disappears. A new highly deshielded quaternary carbon appears at ~166.5 ppm, characteristic of an amide carbonyl. The aromatic nitrile carbon remains untouched at ~119.0 ppm.
2D NMR Correlation Mapping
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Validation Check 3 (Stereochemistry via COSY): The vinylic protons (H-α and H-β) exhibit a vicinal coupling constant (³J_HH) of ~15.5 Hz. This confirms that the (E)-configuration of the double bond is preserved during the hydration process.
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Validation Check 4 (Regiochemistry via HMBC):
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The vinylic H-α proton shows a strong ³J correlation to the newly formed carbonyl carbon at ~166.5 ppm.
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The isolated NH₂ protons (identified via HSQC) show a ²J correlation to the exact same carbonyl carbon at ~166.5 ppm.
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This intersecting HMBC correlation definitively proves the amide group is located on the aliphatic chain, not the aromatic ring.
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Quantitative Data Summary
The following table summarizes the critical NMR chemical shifts and 2D correlations that differentiate the API from the Amide 1 impurity[2][4].
| Structural Feature | Rilpivirine (API) ¹H (ppm) | Rilpivirine (API) ¹³C (ppm) | Amide 1 Impurity ¹H (ppm) | Amide 1 Impurity ¹³C (ppm) | Key 2D NMR Correlations (Impurity) |
| Aliphatic Nitrile (-CN) | N/A | ~ 118.5 | Disappears | Disappears | N/A |
| Amide Carbonyl (-C=O) | Absent | Absent | N/A | ~ 166.5 | HMBC from Vinylic H-α and NH₂ |
| Vinylic H-α (to C=O/CN) | ~ 6.40 (d, J=16 Hz) | ~ 96.0 | ~ 6.60 (d, J=15.5 Hz) | ~ 122.0 | COSY to H-β; HMBC to C=O |
| Vinylic H-β (to Ar) | ~ 7.60 (d, J=16 Hz) | ~ 150.0 | ~ 7.40 (d, J=15.5 Hz) | ~ 138.0 | COSY to H-α; HMBC to Ar-C |
| Amide NH₂ | Absent | Absent | ~ 7.10 (br s, 1H)~ 7.50 (br s, 1H) | N/A | No HSQC; HMBC to C=O (~166.5) |
| Aromatic Nitrile (Ar-CN) | N/A | ~ 119.0 | N/A | ~ 119.0 | Intact; HMBC from Ar-H |
(Note: Exact chemical shifts may vary slightly based on exact concentration and temperature in DMSO-d₆, but the delta shifts and correlation pathways remain absolute).
Conclusion & Regulatory Impact
The structural elucidation of the Rilpivirine Amide 1 impurity (CAS: 500288-66-4) cannot be achieved with absolute certainty using mass spectrometry alone due to the presence of dual cyano groups. By implementing a self-validating 2D NMR workflow—specifically leveraging HSQC to isolate heteroatom protons and HMBC to map long-range connectivity—we definitively prove the regioselective hydration of the aliphatic nitrile.
Documenting this exact degradation pathway is critical for fulfilling ICH Q3A/Q3B requirements, allowing formulation scientists to optimize manufacturing controls (e.g., strict moisture exclusion and pH control) to mitigate the formation of this specific impurity[1].
References
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Veeprho Pharmaceuticals. Rilpivirine Amide | CAS 500288-66-4. Retrieved from: [Link]
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ResearchGate. Unusual (+/-)-Electrospray Ionization Induced Fragmentation: Structural Elucidation Using LC/HRMS/MS and 2D-NMR. Retrieved from:[Link]
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Journal of Proteome Research - ACS Publications. Integrative Molecular Structure Elucidation and Construction of an Extended Metabolic Pathway. Retrieved from:[Link]
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Research Journal of Pharmacy and Technology. Analytical method development and validation for the estimation of Rilpivirine... ICH Q3A (R2) Impurities of New Drug Substances. Retrieved from:[Link]
